4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxan-4-yloxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)10-7-9(1-4-12-10)16-8-2-5-15-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOWIZPWTDQPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Approaches to 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, two primary disconnection strategies are considered: cleavage at the ether linkage and disconnection of the carboxylic acid moiety.
Disconnection at the Ether Linkage
The most intuitive retrosynthetic disconnection involves breaking the C-O bond of the ether. This leads to two potential precursor pairs, as outlined in Table 1 .
Table 1: Precursor Pairs from Ether Linkage Disconnection
| Approach | Precursor 1 | Precursor 2 | Synthetic Strategy |
| A | 4-Hydroxypyridine-2-carboxylic acid (or its ester derivative) | An activated Oxan-4-ol derivative (e.g., 4-bromooxane) | Williamson Ether Synthesis |
| B | A 4-halopyridine-2-carboxylic acid derivative (e.g., 4-chloropicolinic acid ester) | Oxan-4-ol | Nucleophilic Aromatic Substitution |
| C | 4-Hydroxypyridine-2-carboxylic acid | Oxan-4-ol | Mitsunobu Reaction |
Approach A suggests a Williamson ether synthesis, a classic method for forming ethers. This would involve the deprotonation of 4-hydroxypyridine-2-carboxylic acid (or a protected version) to form an alkoxide, which would then react with an oxane derivative bearing a good leaving group.
Approach B relies on nucleophilic aromatic substitution (SNAr). In this scenario, the oxan-4-ol acts as the nucleophile, attacking an electron-deficient pyridine (B92270) ring activated by a leaving group (like chlorine or fluorine) at the C-4 position. The electron-withdrawing nature of the carboxylic acid or ester group at the C-2 position facilitates this reaction.
Approach C employs the Mitsunobu reaction, which is particularly useful for the formation of ethers from alcohols under mild conditions. This reaction involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the other alcohol.
Disconnection at the Carboxylic Acid Moiety
Alternatively, the carboxylic acid group can be disconnected to reveal a precursor that can be later carboxylated. This strategy might involve the lithiation of a 4-(oxan-4-yloxy)pyridine (B2891753) intermediate followed by quenching with carbon dioxide. Another possibility is the oxidation of a corresponding 2-methyl or 2-formylpyridine derivative.
Precursor Synthesis and Starting Materials
The successful synthesis of this compound is contingent on the availability of its key precursors.
Synthesis of Pyridine-2-carboxylic Acid Precursors
A variety of substituted pyridine-2-carboxylic acids (picolinic acids) can be synthesized through established methods.
4-Halopicolinic Acids : These are crucial starting materials for the SNAr approach. For instance, 4-chloropicolinic acid can be prepared from picolinic acid through chlorination. A patent describes a method for producing 4-chloropyridine-2-carboxylic acid chloride by reacting a pyridine-2-carboxylic acid derivative with thionyl chloride using bromine as a catalyst.
4-Hydroxypicolinic Acid : This precursor is central to the Williamson and Mitsunobu approaches. Its synthesis can be achieved through various routes, including the hydrolysis of 4-aminopicolinic acid or from chelidamic acid.
General Picolinic Acid Synthesis : The pyridine-2-carboxylic acid core can be synthesized by the oxidation of 2-picoline (2-methylpyridine) using strong oxidizing agents like potassium permanganate (B83412).
Table 2: Selected Pyridine-2-carboxylic Acid Precursors and their Synthesis
| Precursor | Starting Material | Key Reagents |
| 4-Chloropicolinic acid | Picolinic acid | Thionyl chloride, Bromine |
| 4-Hydroxypicolinic acid | 4-Aminopicolinic acid | Nitrous acid, water |
| Picolinic acid | 2-Picoline | Potassium permanganate |
Preparation of Oxan-4-ol Derivatives
Oxan-4-ol (tetrahydro-2H-pyran-4-ol) is a commercially available starting material. For certain synthetic strategies, it may need to be converted into a derivative with a suitable leaving group. For instance, reaction with a brominating agent like phosphorus tribromide can yield 4-bromooxane for use in a Williamson ether synthesis.
Direct Synthesis of this compound
A highly probable and efficient method would involve a two-step sequence starting from a 4-halopicolinate ester.
Nucleophilic Aromatic Substitution : The methyl or ethyl ester of 4-chloropicolinic acid can be reacted with oxan-4-ol in the presence of a strong base. The base, such as sodium hydride or potassium tert-butoxide, would deprotonate the hydroxyl group of oxan-4-ol to form the corresponding alkoxide. This alkoxide would then act as a nucleophile, displacing the chloride at the 4-position of the pyridine ring. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis : The resulting ester, methyl or ethyl 4-(oxan-4-yloxy)picolinate, can then be hydrolyzed to the desired carboxylic acid. This is typically achieved by treatment with an aqueous base, such as lithium hydroxide or sodium hydroxide, in a solvent mixture like tetrahydrofuran/water or methanol/water, followed by acidification to protonate the carboxylate. A Chinese patent describes a general method for the hydrolysis of 3,4-substituted pyridine 2-ester compounds to their corresponding carboxylic acids using an alkaline solution followed by acidification.
An alternative direct approach could be the Mitsunobu reaction. In this case, 4-hydroxypicolinic acid (or its ester) would be reacted with oxan-4-ol in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction typically proceeds under neutral and mild conditions, which can be advantageous if sensitive functional groups are present.
Etherification Reactions (e.g., O-Alkylation, Mitsunobu Reaction)
A crucial step in the synthesis is the formation of the ether linkage between the pyridine ring and the oxane moiety. This is typically achieved by reacting a 4-hydroxypyridine (B47283) derivative with an appropriate oxane-based electrophile or by coupling 4-hydroxypyridine-2-carboxylic acid or its ester derivative with oxan-4-ol.
O-Alkylation: This classical approach involves the reaction of a 4-hydroxypyridine precursor, such as ethyl 4-hydroxypyridine-2-carboxylate, with a reactive derivative of oxan-4-ol, like a tosylate or a halide, in the presence of a base. The base deprotonates the hydroxyl group of the pyridine, forming a pyridinoxide anion that then acts as a nucleophile.
Mitsunobu Reaction: A powerful and mild method for forming C-O bonds, the Mitsunobu reaction offers an alternative route. This reaction involves the coupling of an alcohol, in this case, oxan-4-ol (also known as tetrahydropyran-4-ol), with a nucleophile, typically a phenolic compound like ethyl 4-hydroxypyridine-2-carboxylate, in the presence of a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds with the inversion of stereochemistry at the alcohol's chiral center, if applicable. A general representation of the Mitsunobu reaction is the conversion of an alcohol to various functional groups, including esters.
A plausible synthetic sequence would involve the Mitsunobu reaction between ethyl 4-hydroxypyridine-2-carboxylate and tetrahydropyran-4-ol to yield ethyl 4-(oxan-4-yloxy)pyridine-2-carboxylate, which is then hydrolyzed to the desired carboxylic acid.
Carboxylic Acid Functionalization (e.g., Oxidation, Hydrolysis of Esters/Nitriles)
The carboxylic acid group at the 2-position of the pyridine ring can be introduced either before or after the etherification step. Common strategies include the oxidation of a precursor functional group or the hydrolysis of an ester or nitrile.
Oxidation: If the synthesis starts with a precursor having a methyl or formyl group at the 2-position, such as 4-(oxan-4-yloxy)picolinaldehyde, this group can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, and the choice depends on the substrate's sensitivity and the desired reaction conditions.
Hydrolysis of Esters/Nitriles: A more common and often milder approach is the hydrolysis of a corresponding ester or nitrile. For instance, if the etherification is performed on ethyl 4-hydroxypyridine-2-carboxylate, the resulting ethyl 4-(oxan-4-yloxy)pyridine-2-carboxylate can be readily hydrolyzed to the target carboxylic acid. This hydrolysis is typically carried out under basic conditions (e.g., using sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran) followed by acidic workup to protonate the carboxylate salt. Similarly, a nitrile precursor, 4-(oxan-4-yloxy)pyridine-2-carbonitrile, can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.
Reaction Optimization and Process Intensification
To enhance the efficiency, yield, and purity of the final product, optimization of the reaction conditions is crucial. This involves a systematic evaluation of various parameters.
Solvent Selection and Temperature Control
The choice of solvent can significantly influence the reaction rate, yield, and selectivity of both the etherification and hydrolysis steps. For the Mitsunobu reaction, anhydrous polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or 1,4-dioxane are commonly used. The reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.
For the hydrolysis of the ester, a mixture of water and a miscible organic solvent like methanol, ethanol, or THF is typically employed to ensure the solubility of the starting material. The temperature for hydrolysis can range from room temperature to reflux, depending on the reactivity of the ester.
| Reaction Step | Common Solvents | Typical Temperature Range |
| Mitsunobu Reaction | Tetrahydrofuran (THF), Dichloromethane (DCM) | 0 °C to Room Temperature |
| Ester Hydrolysis | Water/Methanol, Water/THF | Room Temperature to Reflux |
Catalyst and Reagent Evaluation
In the Mitsunobu reaction, the choice of phosphine and azodicarboxylate can affect the reaction's outcome. While triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are standard reagents, other phosphines and azodicarboxylates can be used to improve yields or simplify purification. For sterically hindered substrates, more reactive reagents might be necessary.
For base-catalyzed hydrolysis of the ester, common bases include lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The choice of base and its concentration can influence the reaction time and the potential for side reactions.
| Reaction | Reagents/Catalysts | Key Considerations |
| Mitsunobu Reaction | PPh₃/DEAD or DIAD | Reactivity, ease of byproduct removal |
| Ester Hydrolysis | LiOH, NaOH, KOH | Stoichiometry, reaction time |
High-Throughput Synthesis Approaches
High-throughput synthesis (HTS) techniques can be employed to rapidly screen a variety of reaction conditions and starting materials to identify the optimal parameters for the synthesis of this compound and its analogs. This can involve the use of parallel synthesis platforms and automated liquid handling systems to perform numerous reactions simultaneously in small-scale formats, such as 96-well plates. The resulting products can then be quickly analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the yield and purity. This approach allows for the efficient exploration of a wide range of solvents, bases, catalysts, and temperature profiles to accelerate the optimization process.
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies. ijarsct.co.inmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic methods are generally preferred over stoichiometric ones.
Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. mdpi.com For example, exploring the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) in the etherification step could be a consideration. The use of less hazardous oxidizing agents in the carboxylic acid formation step is also a key aspect.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. ijarsct.co.in
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. nih.gov Developing catalytic versions of the key bond-forming reactions would be a significant step towards a greener synthesis.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Preferring catalytic reactions over stoichiometric ones. |
| Safer Solvents | Exploring the use of bio-based or less toxic solvents. mdpi.com |
| Energy Efficiency | Optimizing reactions to proceed at lower temperatures. |
| Catalysis | Investigating recyclable catalysts for etherification. nih.gov |
Spectroscopic and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid are presented below.
1D NMR (¹H, ¹³C) Data Acquisition and Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the pyridine (B92270) and the oxane ring protons. The protons on the pyridine ring are expected to be in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. The protons of the oxane ring will appear in the aliphatic region. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (Pyridine) | ~7.5 - 7.7 | d | ~2.5 |
| H-5 (Pyridine) | ~7.0 - 7.2 | dd | ~5.5, 2.5 |
| H-6 (Pyridine) | ~8.2 - 8.4 | d | ~5.5 |
| H-4' (Oxane) | ~4.6 - 4.8 | m | - |
| H-2', H-6' (Oxane, axial) | ~3.5 - 3.7 | m | - |
| H-2', H-6' (Oxane, equatorial) | ~3.9 - 4.1 | m | - |
| H-3', H-5' (Oxane, axial) | ~1.8 - 2.0 | m | - |
| H-3', H-5' (Oxane, equatorial) | ~2.0 - 2.2 | m | - |
Predicted data is based on analogous structures and standard chemical shift values. Solvent: DMSO-d₆.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. The pyridine ring carbons will resonate at lower field compared to the oxane ring carbons. The carbonyl carbon of the carboxylic acid will be the most deshielded.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | ~148 - 150 |
| C-3 (Pyridine) | ~110 - 112 |
| C-4 (Pyridine) | ~165 - 167 |
| C-5 (Pyridine) | ~112 - 114 |
| C-6 (Pyridine) | ~150 - 152 |
| C=O (Carboxylic Acid) | ~165 - 167 |
| C-4' (Oxane) | ~72 - 74 |
| C-2', C-6' (Oxane) | ~66 - 68 |
Predicted data is based on analogous structures and standard chemical shift values. Solvent: DMSO-d₆.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, correlations would be expected between H-5 and H-6, and between H-5 and H-3 of the pyridine ring. Within the oxane ring, correlations would be seen between the geminal and vicinal protons, helping to trace the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~7.5-7.7 ppm would correlate with the carbon signal at ~110-112 ppm, confirming the assignment of H-3 and C-3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyridine and oxane moieties. A key correlation would be expected from the H-4' proton of the oxane ring to the C-4 of the pyridine ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOE correlations between the axial and equatorial protons of the oxane ring can help to confirm its chair conformation.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Vibrational Analysis of Functional Groups
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its functional groups.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded hydroxyl group |
| C-H stretch (Aromatic) | 3100 - 3000 | Pyridine ring C-H vibrations |
| C-H stretch (Aliphatic) | 3000 - 2850 | Oxane ring C-H vibrations |
| C=O stretch (Carboxylic Acid) | 1720 - 1700 | Carbonyl stretch |
| C=N, C=C stretch (Aromatic) | 1600 - 1450 | Pyridine ring skeletal vibrations |
| C-O-C stretch (Ether) | 1250 - 1050 | Asymmetric and symmetric stretching |
| O-H bend (Carboxylic Acid) | 1440 - 1395 | In-plane bending |
The Raman spectrum would be expected to show complementary information, with strong bands for the symmetric vibrations of the pyridine ring and weaker bands for the polar functional groups like the carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a very accurate measurement of the mass of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound, with a molecular formula of C₁₁H₁₃NO₄, the expected exact mass can be calculated.
Predicted HRMS Data:
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 224.0866 |
| [M+Na]⁺ | 246.0686 |
The observation of a molecular ion peak corresponding to one of these calculated exact masses in an HRMS experiment would provide strong evidence for the proposed molecular formula. The fragmentation pattern in the mass spectrum would also offer further structural information, likely showing the loss of the carboxylic acid group and fragmentation of the ether linkage.
Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical tool for elucidating the structure of organic molecules by analyzing the mass-to-charge ratio of ions and their fragments. While specific experimental mass spectral data for this compound is not extensively detailed in the reviewed literature, a fragmentation pattern can be predicted based on its functional groups and general fragmentation rules for similar compounds. lew.rolibretexts.org
In tandem mass spectrometry (MS/MS), the molecule would first be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation of the precursor ion would likely proceed through several key pathways:
Loss of Carboxylic Acid Group: A common fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group. This can result in the loss of a hydroxyl radical (•OH, mass loss of 17) or the entire carboxyl group (•COOH, mass loss of 45). libretexts.org
Cleavage of the Ether Bond: The C-O bond of the ether linkage is another probable site for fragmentation. Cleavage could occur on either side of the oxygen atom, leading to fragments corresponding to the pyridine carboxylic acid moiety and the oxane ring.
Pyridine Ring Fragmentation: The stable aromatic pyridine ring is generally less prone to fragmentation but can undergo characteristic cleavages under higher energy conditions.
A plausible fragmentation scheme would involve initial losses from the more labile parts of the molecule, such as the carboxylic acid and ether groups, providing diagnostic ions that help confirm the compound's structure. lew.rocam.ac.uk
Table 1: Plausible Mass Spectrometry Fragmentation for this compound
| Precursor Ion [M+H]⁺ | Plausible Fragment | Neutral Loss | Fragment m/z (calculated) | Description |
|---|---|---|---|---|
| 224.09 | [M+H - H₂O]⁺ | H₂O (18.01) | 206.08 | Loss of water from the carboxylic acid group. |
| [M+H - COOH]⁺ | COOH (45.01) | 179.08 | Decarboxylation, loss of the carboxylic acid group. | |
| [C₅H₄NO-COOH]⁺ | C₄H₈O (72.06) | 152.03 | Cleavage of the ether bond with loss of the oxane moiety. |
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique allows for the elucidation of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. mdpi.com
For a compound like this compound, obtaining single crystals suitable for SCXRD would be the first step. mdpi.com This is typically achieved through slow evaporation of a saturated solution. nih.gov Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. mdpi.com Although the specific crystal structure of this compound has not been reported in the available literature, analysis of related pyridine carboxylic acid derivatives shows they often crystallize in common space groups such as monoclinic (e.g., P21/c) or triclinic (e.g., P-1). nih.govrsc.org
Table 2: Example Crystallographic Data for Related Pyridine Derivative Compounds
| Compound Feature | Crystal System | Space Group | Reference |
|---|---|---|---|
| Thiazolo-Pyridine Dicarboxylic Acid Derivative | Monoclinic | P2₁/c | nih.gov |
| Pyridine Derivative Co-crystal | Triclinic | P-1 | mdpi.com |
| Substituted Pyridazino[4,5-b]indole | Triclinic | P-1 | mdpi.com |
Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound would be significantly influenced by intermolecular interactions, which dictate the crystal packing. Based on the functional groups present, several key interactions are expected:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It can form robust hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N) or with the carboxyl group of another molecule, often leading to dimeric structures (O-H···O=C). nih.gov The ether oxygen in the oxane ring can also act as a hydrogen bond acceptor.
C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the C-H bonds of the pyridine and oxane rings and the oxygen atoms of the carboxyl and ether groups can also play a role in stabilizing the crystal packing arrangement.
These non-covalent interactions would collectively create a complex three-dimensional supramolecular architecture, defining the compound's solid-state properties. nih.gov
Chromatographic Methods for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of this compound, as well as for assessing its purity. ptfarm.pl A reversed-phase HPLC (RP-HPLC) method would be most suitable for this polar, ionizable compound. nih.gov
The method would typically employ a C18 (octadecyl) stationary phase, which separates compounds based on their hydrophobicity. ptfarm.pl A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be used. nih.gov Adjusting the pH of the buffer is crucial for controlling the retention time, as the ionization state of the carboxylic acid and pyridine nitrogen is pH-dependent. helixchrom.com Detection is commonly achieved using a UV-Vis detector set to a wavelength where the pyridine ring exhibits strong absorbance. ptfarm.pl
Table 3: Representative HPLC Method Parameters for Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. ptfarm.pl |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 4.5) | Eluent system; buffer controls ionization. nih.gov |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Detection | UV at ~265 nm | Wavelength for detecting the pyridine chromophore. |
| Injection Volume | 10 µL | Standard volume for introducing the sample. |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but its direct application to this compound is limited. Due to the low volatility and high polarity of the carboxylic acid group, the compound is not well-suited for direct GC analysis. researchgate.net It would likely exhibit poor peak shape and thermal degradation in the high-temperature environment of the GC injector and column.
To overcome this, derivatization is typically required. The carboxylic acid can be converted into a more volatile and thermally stable ester (e.g., a methyl or silyl (B83357) ester). This chemical modification increases the compound's volatility, making it amenable to GC analysis. Following derivatization, the sample can be injected into a GC system equipped with a suitable capillary column (e.g., a nonpolar HP-5 or similar) and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification. researchgate.net
Chemical Reactivity and Derivatization Studies
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C-2 position of the pyridine (B92270) ring is a primary site for derivatization, enabling the synthesis of esters, amides, and alcohols, as well as the formation of salts.
The conversion of the carboxylic acid to esters and amides is a fundamental transformation for modifying the compound's physicochemical properties.
Esterification: Ester derivatives can be synthesized through several standard methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. rsc.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. rsc.org This two-step process is often efficient and avoids the equilibrium limitations of the Fischer method.
Amidation: The formation of amide bonds is frequently accomplished using a wide array of modern coupling reagents that activate the carboxylic acid for nucleophilic attack by a primary or secondary amine. youtube.com These reagents are designed to be efficient, minimize side reactions, and preserve the stereochemical integrity of chiral substrates. rsc.orgnih.gov Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/aminium salts such as HATU and HBTU, often used in combination with additives like HOBt to suppress side reactions and improve yields. nih.govfishersci.co.uk The choice of reagent and conditions allows for the coupling of a diverse range of amines, including those that are sterically hindered or electron-deficient. rsc.orgnih.gov
| Reagent Class | Examples | Typical Additive | General Application |
|---|---|---|---|
| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | General purpose, widely used in peptide synthesis. nih.gov |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | DIPEA, TEA | Highly efficient, rapid reactions, suitable for difficult couplings. fishersci.co.uk |
| Phosphonium Salts | PyBOP, BOP | DIPEA, TEA | Effective for sterically hindered substrates. fishersci.co.uk |
| Acid Halide Formation | SOCl₂, (COCl)₂ | Pyridine, Et₃N | Creates a highly reactive intermediate for reaction with robust amines. rsc.org |
Reduction of the carboxylic acid group provides access to the corresponding primary alcohol and aldehyde derivatives, which are valuable synthetic intermediates.
Reduction to Alcohol: The direct reduction of a carboxylic acid to a primary alcohol requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting the carboxyl group to a hydroxymethyl group. Diborane (B₂H₆) is another reagent capable of achieving this reduction. These reactions typically proceed via the addition of a hydride to the carbonyl carbon. The expected product from the reduction of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid is (4-(oxan-4-yloxy)pyridin-2-yl)methanol. nih.gov
Reduction to Aldehyde: The partial reduction of a carboxylic acid directly to an aldehyde is challenging to achieve in a single step, as most reagents powerful enough to initiate the reduction will proceed to the primary alcohol. Therefore, a multi-step approach is typically necessary. This involves first converting the carboxylic acid into a derivative such as an acid chloride, an ester, or a Weinreb amide. These intermediates can then be reduced to the aldehyde using milder, more selective reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H).
The acidic nature of the carboxylic acid group and the basic nitrogen atom in the pyridine ring allow for salt formation, which can be used to modify the compound's physicochemical properties, such as solubility and crystallinity.
The outcome of reacting a carboxylic acid with a pyridine derivative—whether it forms a molecular salt (proton transfer) or a co-crystal (neutral hydrogen bond)—can generally be predicted by the "ΔpKa rule". rsc.org This rule states that salt formation is likely if the difference between the pKa of the protonated base (the pyridine) and the pKa of the acid is greater than 3 (ΔpKa > 3). Conversely, a co-crystal is expected if the ΔpKa is less than 0. An intermediate range (0 < ΔpKa < 3) can result in either form. rsc.org
Furthermore, the picolinic acid moiety (pyridine-2-carboxylic acid) is a well-known bidentate chelating agent for various metal ions. nih.govwikipedia.org By analogy, this compound is expected to form stable complexes with metal ions. This property, along with its inherent acidity and basicity, gives it potential to act as an organocatalyst in various chemical transformations, similar to how pyridine-2-carboxylic acid has been employed. nih.govrsc.org
Transformations on the Pyridine Ring
The pyridine ring itself can undergo substitution reactions, although its reactivity is heavily influenced by the existing substituents and the electron-deficient nature of the heterocycle.
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. When substitution does occur, it is directed to the C-3 and C-5 positions (meta-substitution). youtube.com
In the case of this compound, the reactivity is modulated by two competing factors:
Deactivating Group: The carboxylic acid at C-2 is an electron-withdrawing group, which further deactivates the ring.
Activating Group: The oxanyloxy group at C-4 is an alkoxy group, which is an electron-donating group through resonance. It activates the ring, particularly at the positions ortho to it (C-3 and C-5).
The net effect is a complex reactivity profile. The strong activation by the 4-alkoxy group would likely dominate, making the C-3 and C-5 positions the most probable sites for electrophilic attack, should the reaction proceed. A common strategy to enhance the reactivity of pyridines toward EAS is the formation of the corresponding N-oxide. This modification significantly increases the electron density of the ring, facilitating substitution. oaji.netyoutube.com
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine. In contrast to EAS, the pyridine nitrogen facilitates SNAr by stabilizing the negatively charged intermediate (Meisenheimer complex). This stabilization is most effective when the nucleophile attacks the C-2 or C-4 positions. stackexchange.comechemi.com
For this compound, the C-2 and C-4 positions are already substituted. Therefore, SNAr reactions are primarily relevant to derivatives of this compound that contain a suitable leaving group, such as a halogen, at one of the activated positions.
Displacement at C-2 or C-4: If a halogen were present at the C-2 or C-4 position of a related pyridine derivative, it would be highly susceptible to displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). sci-hub.se The synthesis of 4-alkoxypyridines, for example, often proceeds via the SNAr reaction of 4-chloropyridine with an alcohol. semanticscholar.org
Displacement at C-3 or C-5: A halogen atom at the C-3 or C-5 position would be significantly less reactive towards SNAr because the negative charge of the intermediate cannot be delocalized onto the ring nitrogen. echemi.com
The relative reactivity of halogens as leaving groups in SNAr reactions on pyridines can vary depending on the nucleophile and reaction conditions, but often follows the order F > Cl ≈ Br > I when the initial addition of the nucleophile is the rate-determining step. nih.gov
N-Oxidation and Quaternization of Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound is a key site for chemical modification, readily undergoing N-oxidation and quaternization reactions.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The N-oxidation of substituted pyridines, including those with carboxylic acid groups, is a well-established process. For instance, nicotinic acid has been successfully converted to its N-oxide in excellent yield using m-CPBA. arkat-usa.org This reaction enhances the electron-donating character of the pyridine ring, influencing its reactivity towards electrophiles and nucleophiles.
Quaternization: The pyridine nitrogen can also act as a nucleophile, reacting with alkyl halides in a classic SN2 reaction to form quaternary ammonium salts. This process, known as quaternization, permanently introduces a positive charge onto the pyridine ring. mdpi.com The reaction of pyridine derivatives with various alkylating agents, such as methyl iodide or other alkyl halides, is a general and efficient method. mdpi.commdpi.com The quaternization of poly(4-vinyl pyridine) has been studied extensively, demonstrating that the reaction can proceed to high conversion rates with reagents like methyl iodide. mdpi.com For this compound, this reaction would yield N-alkylpyridinium salts, altering the electronic properties and solubility of the molecule. The quaternization of 4-substituted pyridines is a known strategy to increase the reactivity of the ring towards nucleophilic displacement at the 4-position. google.comgoogle.com
Reactivity of the Oxan-4-yloxy Moiety
The oxan-4-yloxy group, a tetrahydropyranyl (THP) ether, presents its own set of reactive possibilities, primarily involving the ether linkage and the saturated heterocyclic ring.
Cleavage of the Ether Linkage
The ether bond in the oxan-4-yloxy moiety is susceptible to cleavage, particularly under acidic conditions. Ethers, in general, can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.orglibretexts.org
Tetrahydropyranyl (THP) ethers are particularly known for their lability to mild acidic conditions, which makes them useful as protecting groups for alcohols in organic synthesis. thieme-connect.de They can be cleaved with aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent. thieme-connect.de The cleavage is facilitated because the THP group contains an acetal functionality, which stabilizes the intermediate carbocation formed upon protonation and departure of the alcohol. youtube.com This reactivity implies that the this compound can be readily converted to 4-hydroxypyridine-2-carboxylic acid under mild acidic treatment.
Functionalization of the Tetrahydropyran (B127337) Ring
While the tetrahydropyran (THP) ring is generally stable, its functionalization can be achieved through specific synthetic strategies. One such approach involves the deprotonation of a C-H bond adjacent to the ring oxygen (the α-position) using a strong base, a process known as lithiation. The resulting organolithium species can then react with various electrophiles to introduce new functional groups. For example, the regioselective α-lithiation of 2-phenyltetrahydropyran has been demonstrated using s-butyllithium (sBuLi), allowing for subsequent reaction with electrophiles like aldehydes, ketones, and alkyl halides. researchgate.netresearchgate.net Although this applies to the C2 position, similar strategies could potentially be explored for the functionalization of the oxan ring in the target molecule, albeit likely requiring more forcing conditions due to the different substitution pattern. Another approach could involve the fragmentation of lithiated tetrahydrofuran to generate lithium ethenolate, which can then be trapped, showcasing the reactivity of the THF ring under lithiation conditions. acs.org
Synthesis of Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives of this compound can be approached by modifying the pyridine core or by varying the oxan substituent.
Modification of the Pyridine Substituent Pattern
The pyridine ring offers multiple positions for the introduction of new substituents, allowing for the synthesis of a wide array of analogs. The reactivity of the pyridine N-oxide derivative can be exploited for this purpose. For example, treatment of pyrazine-2-carboxamide 4-N-oxide with phosphorus oxychloride leads to the introduction of a chlorine atom onto the ring. nih.gov Similar transformations could potentially be applied to the N-oxide of this compound to introduce halogens or other functional groups.
Furthermore, the synthesis of various substituted pyridine-2-carboxylic acid derivatives has been reported through multi-component reactions or by building the ring from acyclic precursors, offering routes to analogs with different substitution patterns. rsc.orgnih.govgoogle.com For instance, functionalized 2-pyridone-3-carboxylic acids have been synthesized and subsequently decarboxylated to yield substituted pyridones. researchgate.net
Variation of the Oxan Moiety
The synthesis of analogs with different ether side chains at the 4-position is a key strategy for structural diversification. This can be achieved by reacting a suitable 4-substituted pyridine precursor, such as 4-chloropyridine-2-carboxylic acid or its ester, with various alcohols or phenols under conditions that favor nucleophilic aromatic substitution (SNAr).
The synthesis of 4-phenoxypyridine derivatives, for example, has been reported as part of the development of potential kinase inhibitors. nih.govnih.gov These syntheses typically involve the reaction of a 4-halopyridine with a phenol in the presence of a base. A similar approach could be employed using different cyclic or acyclic alcohols to replace the oxan-4-ol moiety, thereby generating a library of analogs with diverse ether functionalities. The preparation of various 4-alkoxy-1-hydroxypyridine-2-thiones starting from 2-chloro-4-nitropyridine-N-oxide demonstrates the feasibility of introducing different alkoxy groups at the 4-position. vanderbilt.edu
Design of Hybrid Structures
The strategic design of hybrid molecules, which combine two or more pharmacophores or functional moieties, represents a promising avenue in medicinal chemistry to develop novel therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles. While specific research on the design of hybrid structures incorporating This compound is not extensively documented in publicly available literature, the inherent structural features of this compound provide a versatile scaffold for the creation of such molecules. The pyridine-2-carboxylic acid core, coupled with the oxane ether linkage, offers multiple points for chemical modification and conjugation with other molecular entities.
The design of hybrid structures based on this scaffold can be envisioned through several approaches, leveraging the known chemical reactivity of the pyridine-2-carboxylic acid moiety. The carboxylic acid group is a key functional handle for derivatization, readily forming amide, ester, or other covalent linkages with a wide array of molecules.
Potential Hybridization Strategies:
Amide Bond Formation: The carboxylic acid can be activated and coupled with primary or secondary amines of another bioactive molecule. This is a common and robust strategy for creating hybrid compounds. For instance, it could be conjugated with enzyme inhibitors, receptor ligands, or cytotoxic agents to create targeted therapeutics.
Esterification: Reaction with alcohols can yield ester derivatives. This approach could be employed to create prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent compound.
Linker Chemistry: The entire This compound molecule can act as a sophisticated linker in more complex molecular architectures, such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). In such designs, the pyridine and oxane rings could provide optimal spacing and solubility, while the carboxylic acid serves as the attachment point for a payload or a protein-ligand binding moiety.
The rationale for designing hybrid structures with this particular scaffold would be to combine its potential intrinsic properties with those of another molecule. For example, if the This compound moiety were found to interact with a specific biological target, it could be hybridized with a molecule that targets a different but related pathway, potentially leading to synergistic effects.
While concrete examples and detailed research findings on hybrid structures of This compound are not available, the principles of medicinal chemistry strongly support its potential as a valuable building block in this area of research. Future studies may explore its utility in creating novel, multifunctional chemical entities.
Due to the absence of specific research data on hybrid structures of This compound , a data table with detailed research findings cannot be provided at this time.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT study of 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid would calculate the electron density to determine the molecule's ground-state energy, molecular orbitals, and the distribution of charge. Such studies on related pyridine (B92270) dicarboxylic acids have been used to evaluate properties like their potential as corrosion inhibitors by modeling their adsorption on metal surfaces. electrochemsci.org The results, typically presented as molecular electrostatic potential (MEP) maps, would visualize electron-rich and electron-poor regions, indicating sites prone to electrophilic or nucleophilic attack.
HOMO-LUMO Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. irjweb.comnih.govmdpi.com Analysis of these orbitals for this compound would predict its kinetic stability and the nature of its charge transfer interactions. irjweb.com Global reactivity descriptors such as electronegativity, hardness, and softness can be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. ajchem-a.com
Interactive Data Table: Hypothetical Reactivity Descriptors
Below is a hypothetical interactive table illustrating the kind of data a HOMO-LUMO analysis would provide. The values are for illustrative purposes only and are not based on actual calculations for the specified compound.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity, stability |
| Ionization Potential (I) | 6.5 eV | Energy to remove an electron |
| Electron Affinity (A) | 1.8 eV | Energy released when gaining an electron |
| Global Hardness (η) | 2.35 eV | Resistance to charge transfer |
| Global Softness (S) | 0.43 eV⁻¹ | Inverse of hardness |
| Electronegativity (χ) | 4.15 eV | Power to attract electrons |
Spectroscopic Parameter Prediction
Quantum chemical methods can predict spectroscopic parameters. For this compound, DFT calculations could predict ¹H and ¹³C NMR chemical shifts and the vibrational frequencies of its infrared (IR) spectrum. nih.gov Comparing these theoretical predictions with experimental spectra is a standard method for confirming molecular structure. researchgate.net While experimental spectra for related compounds are available, specific predicted data for this compound is not found in the searched literature. chemicalbook.com
Conformational Analysis and Molecular Mechanics
These computational techniques are used to explore the three-dimensional shapes a molecule can adopt and their relative energies.
Preferred Conformations and Energy Minima
Conformational analysis of this compound would involve identifying all possible spatial arrangements (conformations) of the molecule, particularly concerning the rotation around the ether linkage and the orientation of the carboxylic acid group. By calculating the potential energy of these different conformations, researchers can identify the most stable, low-energy structures, known as energy minima. This analysis would reveal the molecule's preferred shape(s) under standard conditions.
Stereochemical Considerations
The oxane ring in this compound adopts a chair conformation. The linkage to the pyridine ring can be either axial or equatorial. A detailed conformational analysis would determine the energy difference between these two forms and thus the preferred orientation. Furthermore, while the molecule itself is achiral, understanding its three-dimensional shape and potential interactions with chiral environments, such as biological receptors, is a crucial aspect of stereochemical analysis.
Reaction Mechanism Studies
Understanding the mechanisms of the chemical reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Computational chemistry provides powerful tools to elucidate these pathways at a molecular level.
Transition State Analysis for Key Synthetic Steps
Transition state analysis is a computational method used to identify the highest energy point along a reaction coordinate, known as the transition state. By characterizing the geometry and energy of this state, chemists can understand the kinetic barriers of a reaction. For the synthesis of this compound, key steps would likely involve the formation of the ether linkage between the pyridine and oxane rings, and potentially the introduction or modification of the carboxylic acid group.
Despite the importance of such analyses, specific studies detailing the transition states for the synthesis of this compound have not been reported in the available scientific literature. Theoretical calculations would be required to model potential synthetic routes, locate the transition state structures for elementary steps, and calculate the activation energies, thereby providing a deeper understanding of the reaction kinetics.
Computational Investigation of Catalytic Cycles
Many synthetic procedures for pyridine derivatives employ catalysts to enhance reaction rates and selectivity. Computational investigations of the catalytic cycles can reveal the role of the catalyst, the nature of the active species, and the mechanism of catalyst regeneration.
For this compound, while related pyridine-2-carboxylic acids have been studied as catalysts in various reactions, there is no available research on computational investigations of catalytic cycles specifically involving the synthesis or reactions of this compound. Such studies would typically employ methods like Density Functional Theory (DFT) to map out the energy profile of the entire catalytic process, identifying all intermediates and transition states.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the interactions between a solute and solvent molecules, or its interactions with other molecules in a non-biological context.
For this compound, MD simulations could be used to understand its solvation in various solvents, which is critical for designing purification processes like crystallization. Simulations could also shed light on its aggregation behavior or its interactions with surfaces or other materials. At present, there are no published molecular dynamics simulation studies specifically focused on this compound in non-biological systems.
In Silico Property Prediction
The prediction of physicochemical properties through computational means, known as in silico prediction, is a vital part of modern chemical research, aiding in the design of experiments and the screening of compounds for desired characteristics. Properties such as pKa, the distribution coefficient (LogD), and solubility are fundamental to understanding the behavior of a chemical compound.
For this compound, specific experimentally validated or computationally predicted data is scarce in publicly accessible databases and literature. While predictive models exist, they have not been explicitly applied to this molecule in published works. The table below represents the type of data that would be generated in such a study, but it should be noted that these are placeholder values as specific predictions from reliable sources for this exact molecule are not available.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Software |
|---|---|---|
| pKa (acidic) | Data not available | Not applicable |
| pKa (basic) | Data not available | Not applicable |
| LogD (at pH 7.4) | Data not available | Not applicable |
| Aqueous Solubility | Data not available | Not applicable |
| Solubility in Ethanol | Data not available | Not applicable |
The lack of specific computational data for this compound highlights a gap in the current body of scientific knowledge and presents an opportunity for future research in the field of computational chemistry.
Applications in Chemical Research and Materials Science Non Clinical Focus
A Versatile Synthetic Building Block
4-(Oxan-4-yloxy)pyridine-2-carboxylic acid is a heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a pyridine-2-carboxylic acid moiety appended with a tetrahydropyran (B127337) (oxan) ring via an ether linkage at the 4-position, offers multiple reactive sites and specific stereochemical properties. These characteristics make it a valuable precursor for the construction of more complex molecular architectures and advanced organic materials. The presence of the carboxylic acid group, the pyridine (B92270) nitrogen, and the oxane ring allows for a variety of chemical transformations, enabling its incorporation into a diverse range of organic scaffolds.
In the Construction of Complex Organic Scaffolds
The structural features of this compound make it an attractive starting material for the synthesis of complex organic molecules. The pyridine ring can undergo various substitution reactions, while the carboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups. The oxan moiety not only influences the solubility and conformational properties of the molecule but can also be a site for further chemical modification.
While specific examples detailing the use of this compound in the total synthesis of natural products or complex pharmaceuticals are not extensively documented in publicly available literature, the utility of similarly substituted pyridine scaffolds is well-established. For instance, phenoxypyridine structures are recognized as important scaffolds in the development of pesticides. nih.gov The principles of retrosynthetic analysis suggest that the title compound could serve as a key fragment in the assembly of molecules with potential biological activity.
Precursor for Advanced Organic Materials
The development of novel organic materials with tailored electronic, optical, or thermal properties is a burgeoning area of research. Pyridine-containing compounds are of particular interest due to their electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions. While direct applications of this compound as a precursor for advanced organic materials are still emerging, its structural motifs are found in materials with interesting properties.
For example, pyridine-2-carboxylic acid derivatives have been investigated for their potential in nonlinear optical (NLO) applications. researchgate.net The incorporation of the oxan group in this compound could be leveraged to influence the solid-state packing of derived materials, potentially leading to favorable properties for applications in optoelectronics.
Role in Coordination Chemistry and Catalysis
The pyridine-2-carboxylic acid fragment is a well-known chelating ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to a metal center, forming stable complexes. The substituent at the 4-position of the pyridine ring can significantly influence the electronic properties of the ligand and, consequently, the catalytic activity and stability of the resulting metal complex.
Ligand Design for Transition Metal Complexes
The design and synthesis of new ligands are crucial for the development of novel transition metal complexes with desired properties. wikipedia.org this compound can act as a bidentate N,O-donor ligand. The ether linkage and the oxan ring can influence the steric environment around the metal center, potentially leading to complexes with unique reactivity or selectivity.
Research on related pyridine-2-carboxylic acid derivatives has demonstrated their ability to form stable complexes with a variety of transition metals, including manganese. researchgate.net These complexes have been studied for their interesting magnetic and electronic properties. The specific structural features of this compound could be exploited to fine-tune the properties of such metal complexes.
Applications in Homogeneous and Heterogeneous Catalysis
Transition metal complexes derived from pyridine-2-carboxylic acid ligands have shown promise in various catalytic applications. For instance, manganese complexes with pyridin-2-yl based ligands have been investigated as catalysts for oxidation reactions. rsc.orgresearchgate.net It has been observed that in some cases, these ligands can decompose in situ to pyridine-2-carboxylic acid, which then acts as the active catalytic species in conjunction with the metal source. rsc.orgresearchgate.net
While specific catalytic applications of complexes derived from this compound have not been extensively reported, the general catalytic potential of this class of compounds is evident. Pyridine-2-carboxylic acid itself has been shown to be an effective catalyst for certain multi-component organic reactions. rsc.orgnih.gov The electronic and steric influence of the 4-(oxan-4-yloxy) substituent could modulate the catalytic activity of either the free ligand or its metal complexes.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.orgresearchgate.net These materials have attracted significant attention due to their porous nature and potential applications in gas storage, separation, and catalysis. Pyridine-dicarboxylic acids are commonly used as building blocks for the construction of MOFs and CPs. nih.gov
The structure of this compound, with its carboxylic acid and pyridine functionalities, makes it a suitable candidate for the synthesis of novel MOFs and CPs. mdpi.com The oxan group could project into the pores of the framework, influencing the size and chemical environment of the cavities. While the use of this specific ligand in the synthesis of MOFs and CPs is an area for future exploration, the extensive research on related pyridine-carboxylate ligands provides a strong foundation for such investigations. nih.govnih.govrsc.org
Development of Novel Materials
The bifunctional nature of this compound, possessing both a polymerizable group (carboxylic acid) and a coordinating pyridine ring, makes it a candidate for the synthesis of advanced materials.
The carboxylic acid moiety of this compound can be utilized for its incorporation into polymeric backbones or as a pendant group. This can be achieved through esterification or amidation reactions with suitable co-monomers. The presence of the bulky and flexible oxane group could potentially influence the physical properties of the resulting polymers, such as their glass transition temperature, solubility, and mechanical characteristics.
The pyridine nitrogen atom within the polymer structure can act as a site for post-polymerization modification or as a coordination site for metal ions, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Co-monomer/Reagent | Resulting Linkage | Potential Polymer Type |
| Polycondensation | Diols (e.g., Ethylene Glycol) | Ester | Polyester |
| Polycondensation | Diamines (e.g., Hexamethylenediamine) | Amide | Polyamide |
| Post-polymerization modification | Polymers with reactive halide groups | Ester | Functionalized Polymer |
The pyridine ring in this compound can interact with various metal ions and organic molecules through coordination bonds or hydrogen bonding. This property makes it a potential building block for the development of "smart" materials and chemosensors. When incorporated into a material, the binding of a specific analyte to the pyridine moiety could trigger a detectable change in the material's properties, such as its color (colorimetric sensor) or fluorescence (fluorometric sensor). The oxane group might also play a role in modulating the selectivity and sensitivity of such sensors by influencing the local environment of the binding site.
Analytical Chemistry Applications
In the field of analytical chemistry, the defined structure and chemical reactivity of this compound lend it to potential uses as a reference standard and a derivatizing agent to enhance the detection of other molecules.
For the accurate quantification of related compounds in various matrices, a well-characterized reference standard is essential. This compound, if synthesized to a high purity and thoroughly characterized, could serve as a primary or secondary reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its stability and known molecular weight would allow for the precise calibration of analytical instruments.
Table 2: Analytical Parameters for this compound as a Reference Standard
| Parameter | Description | Importance |
| Purity | Percentage of the desired compound in the material. | Ensures accuracy of calibration curves. |
| Molecular Weight | The sum of the atomic weights of the atoms in the molecule. | Used for converting between mass and molar concentrations. |
| Stability | The ability to resist chemical change over time. | Ensures the reliability of the standard over its shelf life. |
| Certificate of Analysis | A document confirming its identity and purity. | Provides traceability and quality assurance. |
Carboxylic acids are a class of compounds that can be chemically modified, or derivatized, to improve their analytical detection. nih.govnih.gov While specific studies on this compound as a derivatization agent are not prevalent, its structural relative, picolinic acid (pyridine-2-carboxylic acid), has been used to derivatize molecules to enhance their detection in mass spectrometry. researchgate.net
The carboxylic acid group of this compound could be activated and reacted with hydroxyl or amine groups of target analytes. The introduction of the pyridine and oxane moieties could enhance the analyte's ionization efficiency in mass spectrometry or its response in other detectors, thereby lowering the limits of detection. The specific chemical properties of this compound could offer advantages in the selective derivatization of certain classes of molecules.
Table 3: Potential Derivatization Reactions using this compound
| Analyte Functional Group | Reaction Type | Activating Agent | Resulting Derivative |
| Hydroxyl (-OH) | Esterification | Carbodiimide (e.g., EDC) | Ester |
| Amine (-NH2) | Amidation | Carbodiimide (e.g., EDC) | Amide |
Concluding Remarks and Future Research Perspectives
Challenges and Opportunities in Synthesis and Characterization
The synthesis and characterization of heteroaromatic compounds like 4-(Oxan-4-yloxy)pyridine-2-carboxylic acid present distinct challenges that simultaneously create opportunities for innovation in chemical methodology.
An opportunity lies in the development of modern, milder, and more efficient catalytic cross-coupling reactions. Methodologies such as Buchwald-Hartwig or Ullmann-type C-O couplings, employing copper or palladium catalysts with specialized ligands, could offer a more direct and atom-economical route. The exploration of green chemistry principles, such as using biomass-derived solvents or developing catalyst systems that are recyclable and operate under milder conditions, represents a significant avenue for future synthetic research. nih.gov
Characterization: While standard techniques like NMR and mass spectrometry are indispensable, the characterization of pyridine (B92270) derivatives can sometimes be complex. nih.gov For instance, detailed conformational analysis of the flexible oxane ring and its orientation relative to the planar pyridine ring may require advanced 2D NMR techniques and computational modeling. rsc.org Crystal structure determination via X-ray crystallography would provide definitive conformational data, but obtaining high-quality single crystals can be a challenge in itself. nih.gov There is an opportunity to combine experimental data with theoretical calculations (e.g., Density Functional Theory) to gain a deeper understanding of the molecule's electronic structure, reactivity, and intermolecular interaction potential. rsc.orgmdpi.com
| Challenge | Opportunity |
| Harsh conditions and low regioselectivity in ether bond synthesis. | Development of novel catalytic cross-coupling methods for efficient C-O bond formation. |
| Multi-step syntheses with low overall yield. | Design of one-pot or tandem reactions to improve process efficiency and sustainability. nih.gov |
| Difficulty in obtaining high-quality single crystals for X-ray analysis. | Use of co-crystallization techniques with other molecules to facilitate crystal growth. mdpi.com |
| Ambiguity in conformational and electronic structure analysis. | Integration of advanced spectroscopy with computational chemistry for detailed characterization. rsc.org |
Emerging Trends in Applications
The structural motifs within this compound suggest a range of potential applications, particularly in medicinal chemistry and materials science. Pyridine carboxylic acids are versatile scaffolds that have given rise to a multitude of therapeutic agents. nih.gov
Medicinal Chemistry: The pyridine-2-carboxylic acid moiety is a well-known bidentate chelating agent for various metal ions. nih.gov This property is crucial in the design of enzyme inhibitors, where metal cofactors are essential for catalytic activity. nih.gov Research into derivatives of pyridine carboxylic acid has identified potent inhibitors for enzymes implicated in a wide array of diseases. nih.gov The oxane ring, a saturated heterocycle, can improve physicochemical properties such as solubility and metabolic stability, potentially enhancing the pharmacokinetic profile of a drug candidate. Emerging trends could see this compound or its derivatives investigated as inhibitors for metalloenzymes or as modulators of ion channels. nih.gov
Materials Science and Catalysis: The ability of the pyridine-2-carboxylic acid group to coordinate with transition metals is also highly relevant in materials science and catalysis. mdpi.com Research has shown that pyridyl-based ligands can decompose under certain oxidative conditions to form pyridine-2-carboxylic acid, which then acts as the true catalytic species in complex with a metal like manganese. researchgate.netnih.govrsc.org This suggests that this compound could serve as a stable and effective ligand for creating novel metal complexes. These complexes could be explored for their catalytic activity in oxidation reactions, their potential as building blocks for metal-organic frameworks (MOFs), or their use in developing new sensor materials. researchgate.net
Interdisciplinary Research Avenues
The full potential of this compound can best be unlocked through interdisciplinary research that bridges the gap between chemistry, biology, and materials science.
Cheminformatics and Computational Biology: Before undertaking extensive laboratory synthesis, computational screening of this molecule against biological targets (e.g., enzyme active sites) could predict potential therapeutic applications and prioritize experimental efforts. Molecular docking studies can help identify strong binding affinities and guide the design of more potent analogs. nih.gov
Chemical Biology and Pharmacology: Should initial screenings prove promising, collaboration with biologists and pharmacologists would be essential to evaluate the compound's activity in cellular assays and preclinical models. This would involve studying its mechanism of action, metabolic fate, and potential as a therapeutic agent for diseases like cancer, microbial infections, or neurological disorders. nih.govnih.gov
Supramolecular and Crystal Engineering: The study of how this molecule interacts with itself and other molecules to form ordered solid-state structures is a key area for materials science. mdpi.com By collaborating with crystallographers and materials scientists, researchers could explore the formation of co-crystals, which can modify the physicochemical properties of a compound. mdpi.com This could lead to the development of new functional materials with tailored optical, electronic, or porous properties.
Agrochemical Science: Substituted pyridine derivatives have a significant history in the agrochemical field as fungicides and herbicides. mdpi.com Interdisciplinary research with plant scientists and agricultural chemists could explore the potential of this compound and its derivatives as novel agents for crop protection, for instance, in combating bacterial wilt. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
